

An In-depth Technical Guide to the Physical and Chemical Properties of (+)- α -Longipinene

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Compound of Interest

Compound Name: (+)-alpha-Longipinene

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Abstract

(+)- α -Longipinene, a naturally occurring tricyclic sesquiterpene, is a subject of growing interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of (+)- α -Longipinene. It includes tabulated quantitative data, detailed experimental methodologies for property determination, and visual representations of a key biological signaling pathway and a representative synthetic workflow. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

(+)- α -Longipinene is a bridged, polycyclic sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₄.^[1] Its structure is characterized by a tricyclo[5.4.0.0^{2,8}]undecane skeleton with methyl group substitutions.^[2] Found in various essential oils of plants, it contributes to their characteristic aroma and has been investigated for its potential anti-inflammatory and other biological activities. A thorough understanding of its physical and chemical properties is fundamental for its isolation, characterization, and exploration in potential therapeutic applications.

Physical Properties

The physical properties of (+)- α -Longipinene are crucial for its identification, purification, and handling. These properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₄	[1]
Molecular Weight	204.35 g/mol	[1]
Appearance	Colorless oil	[3]
Boiling Point	244-246 °C at 760 mmHg	[4]
Density	0.915 g/mL at 20 °C	[4]
Refractive Index (n ²⁰ /D)	1.493	[4]
Optical Rotation [α] ²⁰ /D	+25° ± 1° (neat)	[5]
Flash Point	92 °C (closed cup)	[4]
Solubility	Slightly soluble in Chloroform, Dichloromethane, and Methanol.	[3]
Stability	Light sensitive.	[3]

Chemical Properties

(+)- α -Longipinene's chemical reactivity is largely dictated by its tricyclic structure and the presence of a double bond. It can serve as a precursor for the synthesis of various derivatives.

Property	Description	Reference(s)
Chemical Name	(1R,2S,7R,8R)-2,6,6,9-tetramethyltricyclo[5.4.0.0 ^{2,8}]undec-9-ene	[1]
CAS Number	5989-08-2	[3]
Reactivity	The double bond can undergo various reactions such as hydrogenation, epoxidation, and hydroboration. The carbon skeleton is susceptible to rearrangements under acidic conditions. It can be oxidized to form various oxygenated derivatives.	[2]
Synthesis	The total synthesis of racemic α - and β -longipinenes has been reported.	[6]
Derivatives	Can be converted to various derivatives, including longifolene.	[7]

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physical and chemical properties of (+)- α -Longipinene.

Boiling Point Determination

The boiling point of liquid hydrocarbons like (+)- α -Longipinene can be determined using standardized methods such as those outlined by ASTM International.

- Method: ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography.[\[8\]](#)

- Principle: This method uses gas chromatography to determine the boiling point distribution of a sample. The retention times of the components are correlated with their boiling points.
- Procedure Outline:
 - A small sample of (+)- α -Longipinene is injected into a gas chromatograph.
 - The sample is vaporized and carried by an inert gas through a capillary column.
 - The column separates the components based on their boiling points.
 - A detector records the time at which each component elutes.
 - The boiling point is determined by comparing the retention time to a calibration curve generated from known hydrocarbon standards.

Optical Rotation Measurement

The specific optical rotation is a critical parameter for characterizing chiral molecules like (+)- α -Longipinene. The United States Pharmacopeia (USP) provides a general chapter on this measurement.

- Method: USP General Chapter <781> Optical Rotation.[5][9]
- Principle: This method measures the angle through which the plane of polarized light is rotated when passed through a sample.
- Procedure Outline:
 - A solution of known concentration of (+)- α -Longipinene in a suitable solvent is prepared. If measured neat, the density is used.
 - The polarimeter is calibrated using a blank (the solvent or an empty cell for a neat liquid).
 - The sample solution is placed in a polarimeter cell of a known path length.
 - The angle of rotation is measured at a specific temperature (typically 20°C or 25°C) and wavelength (usually the sodium D-line at 589 nm).

- The specific rotation is calculated using the formula: $[\alpha] = (100 * \alpha) / (l * c)$, where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/100 mL. For a neat liquid, c is replaced by the density in g/mL.

Purity and Composition Analysis by Gas Chromatography (GC)

Gas chromatography is a standard method for determining the purity and chemical composition of volatile compounds like those found in essential oils.

- Method: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of essential oils.[3][10]
- Principle: GC separates the components of a mixture, and MS identifies them based on their mass-to-charge ratio.
- Procedure Outline:
 - A diluted sample of the essential oil containing (+)- α -Longipinene is injected into the GC-MS system.
 - The sample is passed through a capillary column (e.g., DB-5ms) with a programmed temperature ramp.[10]
 - The separated components are detected by the mass spectrometer.
 - The identification of (+)- α -Longipinene is confirmed by comparing its retention time and mass spectrum with a reference standard or a spectral library.
 - The purity is determined by the relative peak area of (+)- α -Longipinene in the chromatogram.

Biological Activity and Signaling Pathway

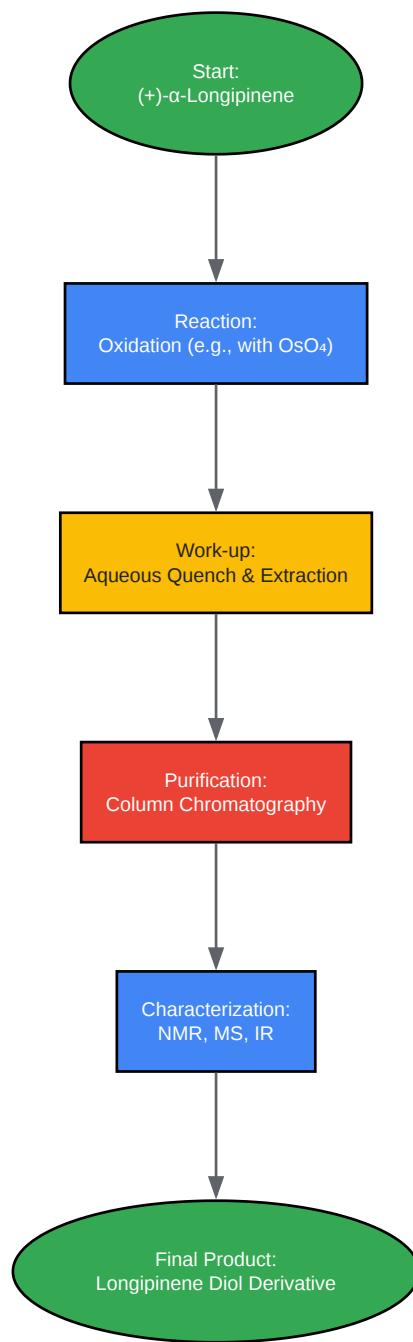
Sesquiterpenes, including (+)- α -Longipinene, have been reported to possess anti-inflammatory properties. The general mechanism involves the modulation of key inflammatory signaling pathways. While a specific pathway for (+)- α -Longipinene is not yet fully elucidated, a

representative pathway for this class of compounds is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.

Caption: Representative NF-κB Signaling Pathway and its Inhibition by Sesquiterpenes.

Experimental Workflow: Synthesis of Longipinene Derivatives

(+)- α -Longipinene can serve as a starting material for the synthesis of various derivatives with potentially novel biological activities. The following diagram illustrates a generalized workflow for the synthesis of a longipinene derivative.



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Caption: Generalized workflow for the synthesis of a longipinene derivative.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of (+)- α -Longipinene, along with standardized experimental protocols for their determination. The inclusion of a representative signaling pathway and a synthetic workflow offers a broader context for the potential applications of this intriguing natural product. It is anticipated that this comprehensive resource will facilitate further research into the biological activities and therapeutic potential of (+)- α -Longipinene and its derivatives.

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